molecular formula C13H22BrNO B14589475 4-[3-(Diethylamino)propyl]phenol;hydrobromide CAS No. 61186-10-5

4-[3-(Diethylamino)propyl]phenol;hydrobromide

Cat. No.: B14589475
CAS No.: 61186-10-5
M. Wt: 288.22 g/mol
InChI Key: SQHIYTVVCGZAMB-UHFFFAOYSA-N
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Description

4-[3-(Diethylamino)propyl]phenol;hydrobromide is a chemical compound with the molecular formula C13H22BrNO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 3-(diethylamino)propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)propyl]phenol;hydrobromide typically involves the alkylation of phenol with 3-(diethylamino)propyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)propyl]phenol;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagent used.

Scientific Research Applications

4-[3-(Diethylamino)propyl]phenol;hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of biological pathways. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Similar structure but with an aminoethyl group instead of a diethylamino group.

    4-(3-Dimethylaminopropyl)phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-(3-Pyrrolidinopropyl)phenol: Similar structure but with a pyrrolidinopropyl group instead of a diethylamino group.

Uniqueness

4-[3-(Diethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

61186-10-5

Molecular Formula

C13H22BrNO

Molecular Weight

288.22 g/mol

IUPAC Name

4-[3-(diethylamino)propyl]phenol;hydrobromide

InChI

InChI=1S/C13H21NO.BrH/c1-3-14(4-2)11-5-6-12-7-9-13(15)10-8-12;/h7-10,15H,3-6,11H2,1-2H3;1H

InChI Key

SQHIYTVVCGZAMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=CC=C(C=C1)O.Br

Origin of Product

United States

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